

Industrial production methods for hexanediols

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An In-depth Technical Guide to the Industrial Production of Hexanediols

Hexanediols are a class of organic compounds containing a six-carbon chain with two hydroxyl (-OH) groups. Their bifunctional nature makes them versatile building blocks and intermediates in the chemical industry, with applications ranging from the synthesis of polymers like polyesters and polyurethanes to use in coatings, adhesives, and cosmetics. The position of the hydroxyl groups on the carbon chain defines the specific isomer and dictates its physical and chemical properties, and thus its industrial applications. This guide provides a detailed technical overview of the core industrial production methods for various hexanediol isomers, aimed at researchers, scientists, and professionals in drug development and chemical manufacturing.

1,6-Hexanediol (HDO)

1,6-Hexanediol is a crucial monomer for the production of polyurethanes, polyesters, and as a raw material for adhesives and coatings. The predominant industrial synthesis routes start from cyclohexane or adipic acid.

Production via Hydrogenation of Adipic Acid or its Esters

The most common industrial method for producing 1,6-hexanediol is the catalytic hydrogenation of adipic acid or its esters, such as dimethyl adipate.^{[1][2][3]} This process can be carried out in either the liquid or gas phase. Often, adipic acid is first esterified to dimethyl

adipate, which is then hydrogenated.[2] This two-step process can offer advantages in terms of catalyst longevity and reaction conditions.

Synthesis of 1,6-Hexanediol from Adipic Acid.

Quantitative Data for 1,6-Hexanediol Production

Parameter	Liquid-Phase Hydrogenation of Adipic Acid	Gas-Phase Hydrogenation of Dimethyl Adipate
Raw Material	Adipic Acid	Dimethyl Adipate
Catalyst	Supported Ir-Re catalysts; Co, Cu, or Mn-based catalysts[3][4]	Copper-comprising catalysts (e.g., CuO/ZnO/Al ₂ O ₃)[5][6]
Pressure	10 - 30 MPa (100 - 300 bar)[3]	1 - 7 MPa (10 - 70 bar)[3][5][6]
Temperature	170 - 240 °C[3]	150 - 230 °C[6]
Yield/Selectivity	Selectivity of 59% with complete conversion of adipic acid.[4]	Selectivity of over 98% can be achieved.[6]
Phase	Liquid	Gas

Experimental Protocol: Gas-Phase Hydrogenation of Dimethyl Adipate

This protocol is a synthesis of typical industrial processes described in the literature.[5][6]

- **Catalyst Preparation:** A copper-based catalyst, often containing zinc and aluminum oxides, is prepared and activated. The activation is typically done by reduction in a stream of hydrogen at elevated temperatures.
- **Esterification (optional if starting with adipic acid):** Adipic acid is esterified with methanol in the presence of an acid catalyst to produce dimethyl adipate. The resulting ester is purified by distillation to remove water and excess methanol.[5]

- Vaporization: The purified dimethyl adipate is vaporized in a stream of hydrogen gas at a temperature around 195°C.[5]
- Hydrogenation Reaction: The gaseous mixture of dimethyl adipate and hydrogen is fed into a fixed-bed reactor containing the copper-based catalyst. The reaction is maintained at a pressure of 30-60 bar and a temperature of 170-210°C.[5][6] The space velocity over the catalyst is controlled, for example, at 0.15 kg of ester feed per liter of catalyst per hour.[5]
- Product Condensation and Separation: The reactor effluent, containing 1,6-hexanediol, methanol, and any unreacted starting material or byproducts, is cooled to condense the liquid products.
- Purification: The crude 1,6-hexanediol is purified by fractional distillation under reduced pressure to achieve a purity of over 99%.[1] Methanol is recovered and recycled back to the esterification step.

Bio-based Production Routes

Emerging sustainable methods focus on producing 1,6-hexanediol from biomass-derived feedstocks like cellulose and 5-hydroxymethylfurfural (HMF).[7] One promising pathway involves the conversion of HMF to 1,2,6-hexanetriol, followed by hydrogenolysis to 1,6-hexanediol.

Bio-based Route to 1,6-Hexanediol from Biomass.

1,2-Hexanediol

1,2-Hexanediol is widely used in the cosmetics industry as a humectant, emollient, and preservative booster. The primary industrial synthesis method involves the epoxidation of 1-hexene followed by hydrolysis.[8][9]

Synthesis of 1,2-Hexanediol from 1-Hexene.

Quantitative Data for 1,2-Hexanediol Production

Parameter	Epoxidation of 1-Hexene and Hydrolysis
Raw Material	1-Hexene
Oxidant	Hydrogen peroxide (H ₂ O ₂), peroxyorganic acids[8][10]
Catalyst	Transition metal compounds (V, Mo, Ti, W); RuCl ₃ /NaIO ₄ [8]
Reaction Medium	Formic acid, or a two-phase solvent system (e.g., ethyl acetate:acetonitrile:water)[8][10]
Temperature	45°C for oxidation, followed by reaction at room temperature.[10]
Yield	Yields can reach up to 88-100% depending on the specific process and catalyst used.[8][10]
Purity	>99% after purification.[10]

Experimental Protocol: Synthesis of 1,2-Hexanediol from 1-Hexene

This protocol is based on a patented industrial method.[10]

- **Reaction Setup:** A reactor is charged with formic acid as the reaction medium and a catalyst, such as MVO₂dipic.
- **Oxidation:** Hydrogen peroxide is used as the oxidant to form performic acid in situ. The reactor is heated to 45°C with stirring.
- **Epoxidation:** 1-Hexene is added to the system at a controlled rate while maintaining a constant temperature. The reaction is allowed to proceed for a set time (e.g., 1 hour) and then continued at room temperature for an extended period (e.g., 10 hours).
- **Hydrolysis:** After the epoxidation is complete, the formic acid is removed. The reaction mixture is then hydrolyzed with a 30% sodium hydroxide solution.
- **Separation and Purification:** The resulting mixture is separated to isolate the crude 1,2-hexanediol. Pure 1,2-hexanediol is obtained through distillation.

2-Ethyl-1,3-Hexanediol

2-Ethyl-1,3-hexanediol is known for its use as an insect repellent and is also used in the synthesis of polyesters.^[11] The industrial production is based on the aldol condensation of n-butyraldehyde, followed by hydrogenation of the resulting intermediate.^{[12][13]}

Synthesis of 2-Ethyl-1,3-Hexanediol.

Quantitative Data for 2-Ethyl-1,3-Hexanediol Production

Parameter	Aldol Condensation and Hydrogenation
Raw Material	n-Butyraldehyde
Aldol Condensation Catalyst	Alkali metal hydroxide (e.g., NaOH, KOH) with a phase-transfer catalyst (e.g., polyethylene glycol). ^[12]
Hydrogenation Catalyst	Raney nickel ^{[13][14]}
Aldol Condensation Temp.	0 - 40°C ^{[12][13]}
Hydrogenation Temp.	100°C ^{[13][14]}
Hydrogenation Pressure	5 MPa (50 atm) ^{[13][14]}
Yield	Intermediate (2-ethyl-3-hydroxyhexanal) yield of 50.4-52.6%. ^{[12][13]}

Experimental Protocol: Synthesis of 2-Ethyl-1,3-Hexanediol

This protocol is a composite of patented industrial processes.^{[12][13][14]}

- Aldol Condensation:** n-Butyraldehyde is reacted with an aqueous solution of an alkali metal hydroxide (e.g., potassium hydroxide) in a suitable solvent like butanol at around 40°C. A phase-transfer catalyst may be added to improve the reaction rate and selectivity.^{[12][13]}
- Neutralization:** After the condensation reaction, the mixture is neutralized with an acid to stop the reaction and prevent side reactions.

- Hydrogenation: The crude intermediate, 2-ethyl-3-hydroxyhexanal, is then hydrogenated in an autoclave. Raney nickel is typically used as the catalyst. The reaction is carried out under a hydrogen pressure of approximately 50 atm and at a temperature of 100°C for about 1 hour.[\[13\]](#)[\[14\]](#)
- Purification: The final product, 2-ethyl-1,3-hexanediol, is purified from the reaction mixture by distillation.

2,5-Hexanediol

2,5-Hexanediol is used as a solvent and as an intermediate in the synthesis of other chemicals. Industrial production can be achieved through the reduction of 2,5-hexanedione. There is also growing interest in producing 2,5-hexanedione, and subsequently 2,5-hexanediol, from biomass-derived fructose via 5-hydroxymethylfurfural (HMF).[\[15\]](#)

Production from Biomass-derived Intermediates

A green chemistry approach involves the conversion of cellulose or fructose to 2,5-hexanedione, which is then hydrogenated to 2,5-hexanediol.[\[15\]](#)

Bio-based Route to 2,5-Hexanediol.

Quantitative Data for Bio-based 2,5-Hexanedione Production

Parameter	One-Pot Conversion of Cellulose to 2,5-Hexanedione
Raw Material	Cellulose
Catalyst	Al ₂ (SO ₄) ₃ combined with Pd/C
Solvent	H ₂ O and Tetrahydrofuran (THF) mixture
Yield of 2,5-Hexanedione	80.3% [15]

Experimental Protocol: Hydrogenation of 2,5-Hexanedione

A general protocol for the reduction of a diketone to a diol.

- **Reaction Setup:** A high-pressure reactor is charged with 2,5-hexanedione, a suitable solvent (e.g., water or an alcohol), and a hydrogenation catalyst (e.g., Ru/C, Raney Nickel).
- **Hydrogenation:** The reactor is pressurized with hydrogen and heated to the desired reaction temperature. The reaction is carried out with stirring for a sufficient time to ensure complete conversion of the diketone.
- **Work-up:** After cooling and depressurizing the reactor, the catalyst is removed by filtration.
- **Purification:** The solvent is removed under reduced pressure, and the resulting crude 2,5-hexanediol is purified by distillation.

Other Hexanediol Isomers: 1,4-Hexanediol, 1,5-Hexanediol, and 2,4-Hexanediol

Detailed information on the large-scale industrial production of 1,4-hexanediol, 1,5-hexanediol, and 2,4-hexanediol is less prevalent in publicly available literature compared to the isomers discussed above. However, viable synthetic routes have been developed, some of which have the potential for industrial application.

1,5-Hexanediol

1,5-Hexanediol can be synthesized from biomass-derived furfural. The process involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA), followed by catalytic hydrogenolysis to open the ring and form the diol.^{[16][17]}

Synthesis of 1,5-Pentanediol from Furfural.

Rhodium-based catalysts modified with rhenium, molybdenum, or tungsten have shown high activity and selectivity for the hydrogenolysis of THFA to 1,5-pentanediol.^[17]

1,4-Hexanediol

Industrial-scale production data for 1,4-hexanediol is not widely reported. A potential route could be analogous to the production of 1,4-butanediol from 1,3-butadiene, involving steps like acetoxylation followed by hydrogenation and hydrolysis.

2,4-Hexanediol

There is a scarcity of information regarding the industrial production of 2,4-hexanediol. Laboratory-scale synthesis can be achieved through the reduction of 2,4-hexanedione or via aldol-type reactions. For instance, condensation of acetaldehyde can lead to crotonaldehyde, which could potentially be a precursor in a multi-step synthesis. However, a direct and efficient industrial process is not well-documented.

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